2-Ethoxy-4-(tributylstannyl)thiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

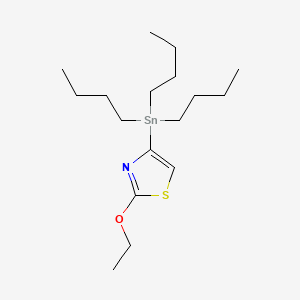

2-Ethoxy-4-(tributylstannyl)thiazole is an organotin compound with the molecular formula C17H33NOSSn and a molecular weight of 418.23 g/mol . This compound is characterized by the presence of a thiazole ring substituted with an ethoxy group and a tributylstannyl group. It is commonly used in organic synthesis, particularly in the Stille coupling reactions, which are pivotal in forming carbon-carbon bonds.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-(tributylstannyl)thiazole typically involves the stannylation of 2-ethoxythiazole. This process can be achieved through the reaction of 2-ethoxythiazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic .

化学反应分析

Types of Reactions: 2-Ethoxy-4-(tributylstannyl)thiazole primarily undergoes substitution reactions, particularly in the context of Stille coupling reactions. These reactions involve the coupling of the organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., palladium acetate), organic halides (e.g., aryl bromides), bases (e.g., potassium carbonate).

Major Products: The major products of these reactions are the coupled organic compounds, where the thiazole ring is linked to another organic moiety through a carbon-carbon bond .

科学研究应用

Organic Chemistry

One of the primary applications of 2-Ethoxy-4-(tributylstannyl)thiazole is in organic synthesis, particularly in:

- Stille Coupling Reactions : This compound acts as a key reagent for the formation of carbon-carbon bonds by coupling with organic halides in the presence of palladium catalysts. This method is essential for synthesizing complex organic molecules that are pivotal in pharmaceuticals and agrochemicals .

Pharmaceutical Industry

In the pharmaceutical sector, this compound serves as a synthetic intermediate for developing new therapeutic compounds. The derivatives synthesized from this compound have shown potential biological activities, including:

Material Science

This compound is also utilized in material science for synthesizing materials with specific electronic and optical properties. It plays a crucial role in developing advanced materials used in electronics and photonics .

Case Studies and Research Findings

While specific case studies directly involving this compound may be limited, its derivatives have been extensively studied. For instance:

- Synthesis of Thiazole Derivatives : Research has demonstrated that thiazole derivatives synthesized via Stille coupling exhibit enhanced biological activities compared to their precursors.

- Development of Anticancer Agents : Studies have shown that compounds derived from this thiazole can inhibit cancer cell proliferation, highlighting its potential as a scaffold for drug development .

作用机制

The mechanism of action of 2-Ethoxy-4-(tributylstannyl)thiazole in Stille coupling reactions involves the formation of a palladium complex with the organotin compound. This complex undergoes transmetalation with an organic halide, followed by reductive elimination to form the coupled product. The key molecular targets are the palladium catalyst and the organic halide, and the pathway involves the sequential steps of oxidative addition, transmetalation, and reductive elimination .

相似化合物的比较

2-(Tributylstannyl)thiazole: Similar in structure but lacks the ethoxy group, making it less versatile in certain synthetic applications.

2-(Tributylstannyl)-1,3-thiazole: Another variant without the ethoxy group, used in similar coupling reactions.

Uniqueness: 2-Ethoxy-4-(tributylstannyl)thiazole is unique due to the presence of both the ethoxy and tributylstannyl groups, which enhance its reactivity and versatility in organic synthesis. The ethoxy group can participate in additional chemical transformations, providing more synthetic options compared to its analogs .

生物活性

2-Ethoxy-4-(tributylstannyl)thiazole, with the molecular formula C17H33NOSSn, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tributylstannyl group, which is known to influence its chemical behavior and biological interactions.

- Molecular Weight : 418.23 g/mol

- CAS Number : 240816-28-8

- Structural Formula :

Toxicity Profile

Research indicates that this compound possesses significant toxicity, particularly when ingested or upon skin contact. The compound is classified as harmful and may cause acute toxicity upon exposure .

Anticancer Potential

Recent studies have explored the anticancer properties of thiazole derivatives, including this compound. Thiazoles are known to exhibit various mechanisms of action against cancer cells, including:

- Inhibition of Kinases : Some thiazole derivatives have been reported to inhibit key kinases involved in cancer progression, such as c-Jun N-terminal kinase (JNK) and others involved in cell signaling pathways .

- Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest in cancer cells, leading to reduced proliferation .

- Apoptosis Induction : Thiazoles may trigger apoptotic pathways in cancer cells, promoting programmed cell death.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the tributylstannyl group enhances the compound's ability to interact with cellular targets, potentially increasing its efficacy against specific cancer types.

Case Studies and Research Findings

A study published in Journal of Medicinal Chemistry demonstrated that thiazole derivatives can act as potent inhibitors of histone demethylases, which are implicated in various cancers. The study highlighted that certain modifications to the thiazole structure could enhance selectivity and potency against specific demethylases .

Table 1: Biological Activity of Thiazole Derivatives

| Compound Name | Target Enzyme | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | KDM4A | 0.200 | Inhibition |

| Other Thiazole Derivative A | KDM5B | 0.012 | Strong Inhibition |

| Other Thiazole Derivative B | KDM3A | 0.057 | Moderate Inhibition |

属性

IUPAC Name |

tributyl-(2-ethoxy-1,3-thiazol-4-yl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6NOS.3C4H9.Sn/c1-2-7-5-6-3-4-8-5;3*1-3-4-2;/h4H,2H2,1H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBICALVSSSYBKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NOSSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376854 |

Source

|

| Record name | 2-Ethoxy-4-(tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240816-28-8 |

Source

|

| Record name | 2-Ethoxy-4-(tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。